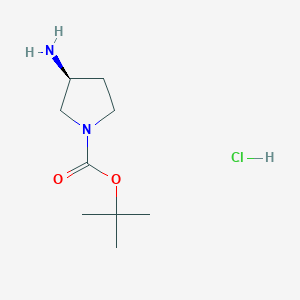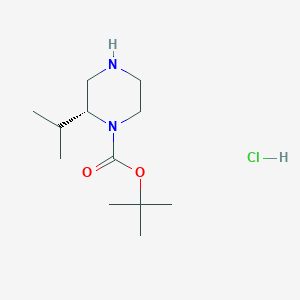
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride (CMTPH) is a versatile and powerful synthetic compound with a wide range of applications in scientific research. CMTPH is a chloromethyl-substituted thiazole derivative with a pyrazole ring and a hydrochloride group. It is a white crystalline solid that is soluble in water, ethanol, and methanol. CMTPH has been used in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Isostructural 4-aryl-2-pyrazolyl thiazoles have been synthesized, showcasing their potential in crystallography and structural analysis. These compounds exhibit planar structures apart from the fluorophenyl groups, suggesting applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Heterocyclic Analogs and Medicinal Applications
- Thiochromono[3,2-d]pyrazoles have been formed by reacting potassium hydrosulfide with chloropyrazoles, leading to the development of analogs of known medicinal substances, indicating their potential in pharmaceutical research (Sarenko, Poznyakova, Kvitko, & Efros, 1972).
Fungicidal Activity
- 2-Alkyl (alkylthio)-5-pyrazolyl-1,3,4-thiadiazoles have shown promising fungicidal activity against rice sheath blight, a significant disease in rice cultivation, suggesting agricultural applications (Chen, Li, & Han, 2000).
Antitumor and Antifilarial Agents
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates have been identified as inhibitors of leukemia cell proliferation and demonstrated significant antifilarial activity, highlighting their potential in cancer and parasitic disease treatment (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Corrosion Inhibition
- Compounds related to pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors, showing significant potential in protecting metals against corrosion, useful in industrial applications (Khaled, Abdel-Rehim, & Sakr, 2012).
Antibacterial Agents
- Pyrazole-thiazolidinone conjugates have been synthesized and tested for anti-microbial activity against various bacteria, revealing potent anti-microbial compounds and suggesting applications in combating bacterial infections (Ebenezer, Singh-Pillay, Koorbanally, & Singh, 2020).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S.ClH/c1-12-4-6(3-10-12)8-11-7(2-9)5-13-8;/h3-5H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFUAJWZSJIATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
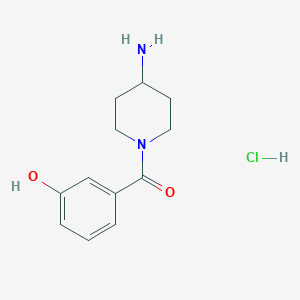
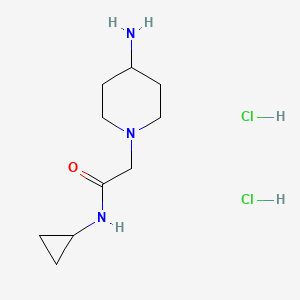

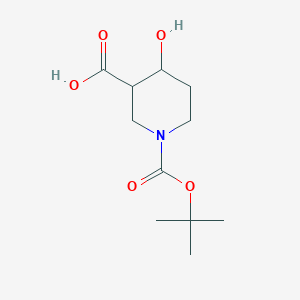
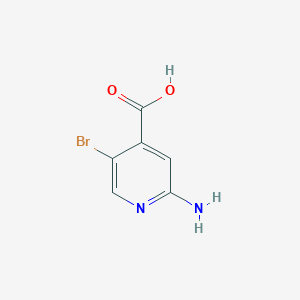


![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)

